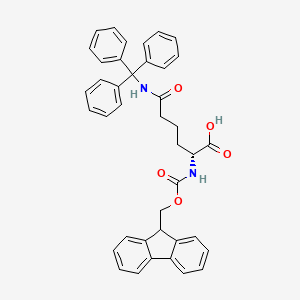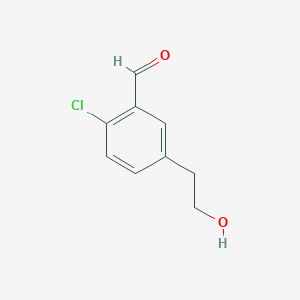![molecular formula C14H16O2 B8090374 Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)
Spiro[cyclohexane-1,1'-isochroman]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,1’-isochroman]-4-one is a spiro compound characterized by a unique structure where a cyclohexane ring and an isochroman ring share a single carbon atom This compound is notable for its rigid, three-dimensional architecture, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclohexane-1,1’-isochroman]-4-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a 2-(2-hydroxyphenyl)cyclohexanone derivative, under acidic or basic conditions. The reaction conditions often include:
Acidic Conditions: Using strong acids like sulfuric acid or hydrochloric acid to promote cyclization.
Basic Conditions: Employing bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Spiro[cyclohexane-1,1’-isochroman]-4-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclohexane-1,1’-isochroman]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,1’-isochroman]-4-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding spiro[cyclohexane-1,1’-isochroman]-4-ol.
Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.
Major Products: The major products formed from these reactions include various functionalized spiro[cyclohexane-1,1’-isochroman]-4-one derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
Spiro[cyclohexane-1,1’-isochroman]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as intermediates in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which Spiro[cyclohexane-1,1’-isochroman]-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid spiro structure can influence the binding affinity and selectivity of the compound towards its targets, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
- Spiro[cyclohexane-1,1’-indane]-4-one
- Spiro[cyclohexane-1,1’-tetrahydrofuran]-4-one
- Spiro[cyclohexane-1,1’-pyran]-4-one
Comparison: Spiro[cyclohexane-1,1’-isochroman]-4-one is unique due to the presence of the isochroman ring, which imparts distinct electronic and steric properties compared to other spiro compounds
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-cyclohexane]-1'-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-5-8-14(9-6-12)13-4-2-1-3-11(13)7-10-16-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJYXXNSYQYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
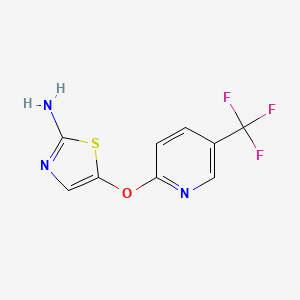
![(7-Chloro-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B8090296.png)
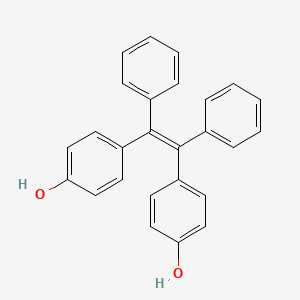
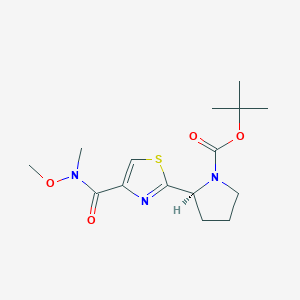
![3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8090307.png)
![di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8090312.png)
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
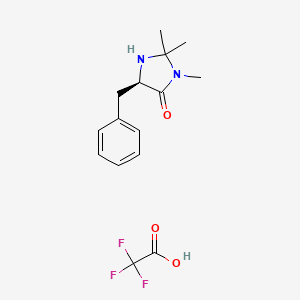
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
![tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate](/img/structure/B8090328.png)
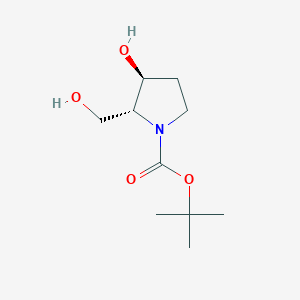
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
